7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as 7-ADMP, is a synthetic compound derived from the benzoxazepin family of molecules. It is a potent agonist of the serotonin 5-HT2A receptor, a neurotransmitter receptor found in the brain and involved in the regulation of mood, sleep, and appetite. 7-ADMP has been studied for its potential therapeutic applications in the treatment of depression and anxiety, as well as for its potential use as a research tool for investigating the function of the 5-HT2A receptor.
Scientific Research Applications
Synthesis and Pharmacological Properties
A key area of scientific research involving 7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one and its derivatives is in their synthesis and pharmacological properties. These compounds are often explored for their potential in drug development due to their unique chemical structures. For example, Andronati et al. (2002) focused on the synthesis and the examination of psychopharmacological properties of certain derivatives, noting their potential for treating anxiety and panic disorders due to their binding to benzodiazepine receptors (Andronati et al., 2002).
Antioxidant and Anti-inflammatory Activity
Research has also been conducted on the antioxidant and anti-inflammatory properties of 1,5-benzoxazepine derivatives. Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition. Their findings suggest that these compounds may have significant medicinal value due to their potent inhibitory effects (Neochoritis et al., 2010).
Synthesis Techniques
The development of efficient synthesis methods for such compounds is another significant research area. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist that is structurally similar to the 7-amino-1,5-benzoxazepine derivative. Their method focused on the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, highlighting an innovative approach to producing such compounds (Ikemoto et al., 2005).
Other Applications
Additional research extends into various domains, such as exploring the structural and conformational properties of these compounds, which can provide valuable insights for pharmaceutical applications. Studies like those conducted by Ott et al. (1991), who performed NMR spectroscopy and conformational analysis on 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives, contribute to a deeper understanding of their chemical behavior (Ott et al., 1991).
Properties
IUPAC Name |
7-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-7-16-11-8-10(15)5-6-12(11)18-9-14(2,3)13(16)17/h5-6,8H,4,7,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKILWPMXPHSQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160729 | |
Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171529-01-3 | |
Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171529-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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